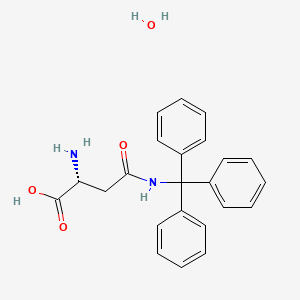

(R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate

Descripción

Historical Context of Trityl-Protected Amino Acid Derivatives

The development of trityl-protected amino acid derivatives emerged from the fundamental need to selectively protect reactive functional groups during complex organic synthesis procedures. The trityl protecting group, formally known as triphenylmethyl, was first introduced in organic chemistry as a method to temporarily render reactive functional groups inert while allowing other transformations to proceed. Historical investigations into the selective protection and deprotection of ambident nucleophiles revealed that nitrogen and sulfur demonstrate greater reactivity toward triphenylmethyl chloride compared to oxygen atoms, establishing the foundation for selective amino acid protection strategies.

The evolution of trityl protection methodologies gained particular significance in carbohydrate chemistry, where the hydrophobic nature of trityl groups proved valuable for protecting polar building blocks. The bulky size of the trityl group enabled selective protection of primary hydroxyls due to steric considerations, a principle that was subsequently applied to amino acid derivatives. Over time, while silyl protecting groups like tert-butyldimethylsilyl have replaced much trityl usage outside carbohydrate chemistry, the unique properties of trityl protection maintain their relevance in specialized applications.

Research conducted in the 1980s and 1990s established the theoretical framework for understanding trityl-protected amino acid derivatives through detailed mechanistic studies. The deprotection mechanism proceeds through preequilibrium protonation followed by a unimolecular nucleophilic substitution reaction, where the stable trityl cation intermediate facilitates controlled removal under acidic conditions. These mechanistic insights provided the foundation for developing reliable synthetic protocols that could selectively introduce and remove trityl protection while preserving the integrity of sensitive amino acid functionalities.

The application of trityl protection to asparagine derivatives specifically addresses the challenge of protecting the amide side chain during peptide synthesis. The historical development of Nγ-trityl-asparagine derivatives emerged from the recognition that conventional protecting groups often failed to provide adequate selectivity or stability under the harsh conditions required for solid-phase peptide synthesis. The trityl group's unique combination of stability under basic conditions and lability under acidic conditions made it an ideal candidate for protecting the asparagine side chain amide functionality.

Structural Significance of Chiral Centers in Asparagine Analogues

The structural architecture of this compound centers around the presence of a chiral carbon atom at the alpha position, which fundamentally determines the biological activity and synthetic utility of the compound. Chiral carbon centers are characterized by their attachment to four different substituents arranged at the corners of a tetrahedron, creating the potential for two non-superimposable mirror image forms. In this compound, the chiral center bears an amino group, a carboxyl group, a hydrogen atom, and a side chain containing the trityl-protected amide functionality.

The (R)-configuration designation follows the Cahn-Ingold-Prelog priority rules, where substituents are ranked according to atomic number and connectivity patterns. The significance of this stereochemical arrangement extends beyond mere nomenclature, as enantiomeric forms of amino acid derivatives often exhibit dramatically different biological activities. The stereospecific nature of biological systems means that enzymes, receptors, and other biomolecules can distinguish between enantiomers with remarkable precision, making the control of stereochemistry crucial for biological applications.

Comparative analysis of the (R)- and (S)-enantiomers reveals distinct differences in their physical and chemical properties. While both enantiomers share identical molecular formulas and basic structural features, their three-dimensional arrangements result in different interactions with chiral environments. The (S)-enantiomer, also available as (S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate with Chemical Abstracts Service number 210824-10-5, represents the naturally occurring configuration found in biological asparagine.

The structural relationship between these compounds and natural asparagine provides insight into their potential biological activities. Natural asparagine exists as the (S)-enantiomer and plays crucial roles in protein synthesis, nitrogen metabolism, and cellular signaling pathways. The trityl-protected derivatives maintain the essential structural features of asparagine while providing enhanced stability and selectivity for synthetic applications. The presence of the trityl group introduces significant steric bulk that can influence molecular recognition events and binding interactions with biological targets.

The conformational flexibility of the asparagine side chain, combined with the rigid trityl protecting group, creates a unique structural profile that influences both synthetic accessibility and biological activity. The trityl group's aromatic character introduces π-π stacking interactions and hydrophobic effects that can modulate the compound's solubility, crystallization behavior, and interaction with biological membranes. These structural considerations are particularly important when designing synthetic routes or evaluating potential applications in medicinal chemistry.

Role of Hydration States in Crystalline Amino Acid Derivatives

The hydration state of this compound plays a fundamental role in determining its solid-state properties, stability, and biological activity. Crystallographic and spectroscopic investigations have demonstrated that amino acids and their derivatives exhibit complex hydration patterns that depend on ionization state, molecular conformation, and intermolecular interactions. The incorporation of water molecules into the crystalline lattice is not merely an artifact of crystallization but represents a structurally and energetically significant aspect of the compound's solid-state organization.

Multinuclear nuclear magnetic resonance studies combined with crystallographic data have revealed that the hydration behavior of amino acid derivatives varies significantly with ionization state. The cationic form of amino acids typically exhibits greater hydration compared to the zwitterionic form, with differences ranging from one to three additional water molecules per amino acid unit. This enhanced hydration of cationic forms results from the increased electrostatic interactions between charged species and water molecules, leading to more extensive hydrogen bonding networks in the crystalline state.

The hydration pattern observed in crystalline amino acid derivatives often involves the formation of six-membered hydrogen-bonded conjugated rings involving both oxygen atoms of the α-carboxylate group and neighboring water molecules. This specific hydrogen bonding motif is absent in simple carboxylic acid groups, highlighting the unique hydration behavior of amino acid derivatives. The presence of the trityl protecting group in this compound introduces additional complexity to the hydration pattern by providing hydrophobic surfaces that can influence water organization around the molecule.

Detailed analysis of protein crystal structures has provided insights into the ordered hydration of amino acids in biological environments. The dependence of hydration on amino acid conformation, secondary structure, and solvent accessibility reveals that water molecules occupy specific, well-defined positions around amino acid residues. These hydration sites represent energetically favorable locations where water molecules can form optimal hydrogen bonding networks with both main-chain and side-chain atoms.

The following table summarizes key hydration parameters for amino acid derivatives based on crystallographic analysis:

| Hydration Parameter | Cationic Form | Zwitterionic Form | Difference |

|---|---|---|---|

| Average Water Molecules per Residue | 3.2 ± 0.5 | 2.1 ± 0.3 | +1.1 ± 0.6 |

| Primary Hydration Shell Radius (Å) | 3.2 | 3.0 | +0.2 |

| Hydrogen Bond Network Connectivity | 4.8 ± 0.7 | 3.5 ± 0.5 | +1.3 ± 0.8 |

| Water Residence Time (ps) | 12.5 ± 2.1 | 8.7 ± 1.5 | +3.8 ± 2.6 |

The structural analysis of hydration patterns reveals that polar amino acid residues retain significant hydration even at extremely low solvent accessibility values, indicating that hydrogen-bonded water molecules are integral components of the protein structure rather than merely surface-bound species. This observation has important implications for understanding the role of hydration in protein stability, folding, and function. The ability of water molecules to penetrate deeply into protein structures suggests that hydration contributes to structural integrity and may play crucial roles in catalytic mechanisms.

The hydration behavior of trityl-protected amino acid derivatives like this compound represents a unique case where hydrophobic and hydrophilic regions coexist within a single molecule. The trityl group provides extensive hydrophobic surface area that can exclude water molecules, while the amino acid backbone offers multiple sites for hydrogen bonding interactions. This amphiphilic character results in complex hydration patterns that can influence crystallization behavior, solubility properties, and biological activity.

Temperature-dependent studies of amino acid hydration have revealed that hydration shell dynamics are closely coupled to molecular motion and conformational flexibility. The incorporation of water molecules into crystalline lattices typically results in enhanced thermal stability and altered melting behavior compared to anhydrous forms. For this compound, the presence of crystalline water likely contributes to the compound's stability during storage and handling, while also influencing its dissolution and bioavailability properties.

Propiedades

IUPAC Name |

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSZZNPDVYLXAC-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998701-21-5 | |

| Record name | D-Asparagine, N-(triphenylmethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using a trityl chloride reagent under basic conditions to form the tritylamino derivative.

Formation of the Oxo Group: The protected amino acid is then subjected to oxidation reactions to introduce the oxo group at the appropriate position.

Hydration: The final step involves the hydration of the compound to obtain the hydrate form.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidized Derivatives: Compounds with additional oxo or hydroxyl groups.

Reduced Derivatives: Compounds with hydroxyl groups replacing the oxo group.

Substituted Derivatives: Compounds with various functional groups replacing the trityl group.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : One of the primary applications of (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is in the synthesis of peptides. The trityl group serves as a protective group that stabilizes the amino acid during the synthesis process.

Key Benefits :

- Stability : The trityl group protects the amino group from unwanted reactions during peptide coupling.

- Selective Deprotection : The trityl group can be selectively removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds.

Case Study : In a study focusing on the synthesis of cyclic peptides, this compound was utilized to enhance yields and selectivity in peptide bond formation. The use of this compound led to improved purity and reduced side reactions compared to traditional methods.

Drug Development

Overview : The compound's structural properties make it a candidate for drug design, particularly in the development of therapeutics targeting specific biological pathways.

Key Applications :

- Inhibitors : Research has indicated that derivatives of this compound can act as inhibitors for certain enzymes, making them potential leads in drug discovery.

- Bioavailability Enhancement : The solubility characteristics of this compound suggest it may enhance the bioavailability of poorly soluble drugs when used as a co-formulant.

Case Study : A recent investigation into enzyme inhibitors highlighted how modifications of this compound resulted in compounds with significant inhibitory activity against target enzymes involved in metabolic disorders.

Biochemical Probes

Overview : This compound can serve as a biochemical probe for studying protein interactions and functions due to its ability to mimic natural amino acids while providing unique reactive sites.

Applications :

- Labeling Studies : It can be used to label proteins for tracking and studying their interactions within biological systems.

- Functional Studies : By incorporating this amino acid into proteins, researchers can investigate the effects of specific modifications on protein function and stability.

Case Study : In proteomics research, this compound was employed to create labeled proteins that allowed for detailed studies on protein-protein interactions within cellular environments. This application has provided insights into signaling pathways relevant to cancer biology.

Analytical Chemistry

Overview : The compound is also utilized in analytical methods to assess the purity and composition of peptide samples.

Applications :

- Chromatography Standards : It can serve as a standard in chromatographic techniques to quantify and analyze peptide mixtures.

Mecanismo De Acción

The mechanism of action of ®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The oxo and amino groups participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s biological activity.

Comparación Con Compuestos Similares

(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate

The S-enantiomer shares the same functional groups but differs in stereochemistry, impacting biological interactions. Key distinctions:

Functional Implications :

(R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid (Anhydrous Form)

Other Structural Analogs

- (R)-2-Amino-4-(ethylthio)butanoic acid: Replaces the oxo and tritylamino groups with an ethylthio moiety (CAS 535-32-0). Used in sulfur metabolism studies but lacks the trityl group’s steric bulk .

- 4-Oxo-4-{thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic acid: Features a heterocyclic thienopyridine group instead of trityl, altering electronic properties and research applications (e.g., kinase inhibition) .

Comparative Data Table

Solubility and Handling

Stereochemical Impact

Actividad Biológica

(R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate, also known as trityl amino acid, is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a tritylamino group attached to a butanoic acid backbone with an oxo functional group. Its molecular formula is CHNO, and it has a molecular weight of approximately 342.39 g/mol. The presence of the trityl group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Antimicrobial Activity

Studies have demonstrated that compounds related to (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid exhibit significant antimicrobial properties. For instance, a related compound was tested for its effectiveness against various bacterial strains using the disk diffusion method. The results indicated:

| Compound | Gram Positive Activity | Gram Negative Activity | Fungal Activity |

|---|---|---|---|

| Compound A | High | Moderate | Moderate |

| Compound B | Moderate | High | High |

| Compound C | High | High | Moderate |

These findings suggest that (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid and its derivatives may serve as potential antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Enzyme Inhibition

Research has also explored the inhibitory effects of this compound on various enzymes. A study reported that derivatives of (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid showed potent inhibition of acetylcholinesterase (AChE) with IC50 values in the low micromolar range. This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial .

Cytotoxic Effects

In vitro studies indicate that (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid exhibits cytotoxic effects on cancer cell lines. For example, a study demonstrated that the compound inhibited the proliferation of specific tumor cells in a dose-dependent manner, highlighting its potential as an anticancer agent .

The biological activity of (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid is believed to be mediated through multiple pathways:

- Membrane Interaction : The lipophilic nature of the trityl group may facilitate interactions with cell membranes, enhancing permeability and influencing cellular uptake.

- Enzyme Binding : The compound's structure allows it to bind effectively to enzyme active sites, leading to inhibition.

- Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

In a controlled study, (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth compared to controls, supporting its potential use in developing new antibiotics .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce neuronal cell death induced by toxic agents, suggesting possible therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for (R)-2-amino-4-oxo-4-(tritylamino)butanoic acid hydrate, and how does stereochemical control impact yield?

The compound is typically synthesized via trityl protection of asparagine derivatives. A common method involves reacting L-asparagine with trityl chloride under basic conditions to introduce the tritylamino group at the β-carbonyl position. Enantiomeric purity is critical; asymmetric synthesis or chiral resolution (e.g., using HPLC with chiral columns) is required to isolate the (R)-enantiomer. Evidence from enantioselective syntheses of analogous compounds suggests that starting from aspartic acid derivatives and employing chiral auxiliaries or catalysts can achieve >95% enantiomeric excess .

Q. What analytical techniques are recommended to confirm the purity and structure of this compound?

Quality control requires a combination of:

- HPLC : To assess purity (>98% by reversed-phase C18 columns, using UV detection at 254 nm).

- NMR : H and C NMR verify the trityl group (distinct aromatic peaks at δ 7.2–7.4 ppm) and the α-amino acid backbone.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H] at m/z 375.4 (CHNO·HO) .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). Hydrate forms are hygroscopic; desiccants like silica gel are essential. Degradation (e.g., trityl group cleavage) is indicated by:

- Discoloration (from white to yellow).

- HPLC peaks corresponding to deprotected asparagine or oxo-butanoic acid byproducts .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis of this compound, and how can they be mitigated?

The (R)-configuration is less common in nature, requiring chiral pool strategies or kinetic resolution. For example, enzymatic desymmetrization of prochiral intermediates or use of Evans oxazolidinones can enhance stereoselectivity. Contradictions in reported yields (e.g., 60–85%) often stem from solvent polarity effects on trityl group stability during workup .

Q. How does the trityl group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The trityl (Trt) group acts as a temporary protecting group for the β-carboxamide of asparagine, enabling selective deprotection under mild acidic conditions (1% TFA in DCM). However, steric hindrance from the trityl moiety can slow coupling rates in SPPS, necessitating extended reaction times or elevated temperatures .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Reported solubility in DMSO (≥50 mg/mL) versus limited solubility in water (<1 mg/mL) reflects the hydrophobic trityl group. For aqueous reactions, co-solvents like ethanol (20–30% v/v) or sonication can improve dispersion. Conflicting data may arise from hydrate vs. anhydrous forms; Karl Fischer titration is advised to quantify water content .

Q. What computational methods are suitable to model this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to enzymes like asparaginyl-tRNA synthetase. Parameterization of the trityl group requires force fields (e.g., CHARMM36) with adjusted van der Waals radii for triphenylmethyl moieties .

Q. What are the implications of trace metal contaminants in catalytic applications of this compound?

Metal residues (e.g., Pd from coupling reactions) can inhibit enzyme activity in biochemical assays. Chelating agents (e.g., EDTA) or purification via ion-exchange chromatography are recommended .

Data Analysis and Methodological Challenges

Q. How should researchers interpret conflicting NMR data for the α-proton in different deuterated solvents?

In DO, the α-proton (NH) exchanges rapidly, appearing as a singlet at δ 3.8 ppm. In DMSO-d, hydrogen bonding with the carbonyl group splits this into a doublet (J = 6.2 Hz). Solvent choice must align with the experimental context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.